n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Overview

Description

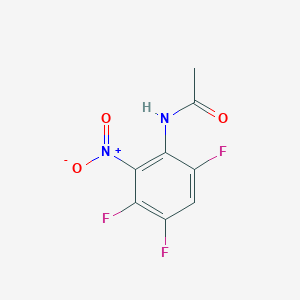

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13 g/mol . This compound is characterized by the presence of trifluoromethyl groups at positions 3, 4, and 6 of the phenyl ring, along with a nitro group at position 2 and an acetamide group. It is commonly used in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide typically involves the nitration of 3,4,6-trifluoroaniline followed by acetylation. The nitration process introduces the nitro group at the 2-position of the phenyl ring, while the acetylation step forms the acetamide group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide undergoes several types of chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction typically occurs under basic conditions.

Major Products Formed

Nucleophilic Aromatic Substitution: The major products are substituted phenylacetamides, depending on the nucleophile used.

Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide serves as a valuable building block in the synthesis of more complex organic molecules. Its trifluoromethyl and nitro groups enhance reactivity and selectivity in various chemical reactions. The compound can undergo several transformations:

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts (e.g., palladium on carbon).

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Pharmaceutical Applications

Potential Drug Development

Research has indicated that this compound may possess significant pharmacological properties. It has been explored for its potential as:

- Antimicrobial Agent : Studies suggest that compounds with similar structures exhibit antimicrobial activity, making this compound a candidate for further investigation in drug development.

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through the caspase pathway, indicating potential as anticancer agents .

Material Science

Specialty Chemicals and Materials

The unique electronic properties imparted by the trifluoromethyl and nitro substituents make this compound useful in materials science:

- Synthesis of Heterocyclic Compounds : This compound has been utilized in the synthesis of heterocycles like pyrazoles and oxazoles, which are important scaffolds in drug discovery.

- Analytical Chemistry Applications : Its solubility in various organic solvents and characteristic UV absorption allow it to be used as a chromogenic reagent for metal ion detection, relevant for environmental monitoring.

Table 1: Summary of Research Findings

Comparison with Similar Compounds

Similar Compounds

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for antimicrobial and antiproliferative activities.

N-(4-Nitrophenyl)acetamide: Used in thermophysical property analysis.

Biological Activity

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₈H₅F₃N₂O₃, with a molecular weight of approximately 234.13 g/mol. Its structure is characterized by the presence of trifluoromethyl groups at positions 3, 4, and 6 of the phenyl ring, along with a nitro group at position 2. This configuration enhances its lipophilicity and metabolic stability, making it a promising candidate for various applications in drug development and materials science .

This compound is believed to exert its biological effects through several mechanisms:

- Hydrogen Bonding : The compound can engage in hydrogen bonding with biological macromolecules, influencing their activity.

- π-π Interactions : These interactions with aromatic systems are crucial for binding to target proteins or enzymes.

- Electron-Withdrawing Properties : The trifluoromethyl group stabilizes reactive intermediates during metabolic processes, enhancing biological activity .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties . Similar compounds have been evaluated for their efficacy against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. For instance, derivatives of this compound have shown promising results in vitro against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| d1 | Antimicrobial | S. aureus | |

| d2 | Antimicrobial | E. coli | |

| d3 | Antimicrobial | Fungal species |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism may involve the induction of apoptosis or cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| d6 | MCF7 | 5.0 | |

| d7 | MCF7 | 3.5 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. These studies suggest that:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups (like trifluoromethyl) tend to exhibit higher potency compared to those with electron-donating groups.

- Substituent Positioning : The positioning of substituents on the phenyl ring significantly affects activity; for example, 2-substituted compounds are often less active than those substituted at other positions .

Case Studies

- Antimicrobial Evaluation : A study synthesized several derivatives of this compound and evaluated their antimicrobial activities using a turbidimetric method. Results indicated that specific derivatives exhibited significant inhibition against both bacterial and fungal strains.

- Anticancer Screening : In an anticancer study utilizing the Sulforhodamine B assay on MCF7 cells, certain derivatives demonstrated IC50 values indicating potent growth inhibition compared to standard chemotherapeutics.

Properties

IUPAC Name |

N-(3,4,6-trifluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c1-3(14)12-7-5(10)2-4(9)6(11)8(7)13(15)16/h2H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJSFXVPIMWHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284590 | |

| Record name | N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388-11-4 | |

| Record name | 388-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.